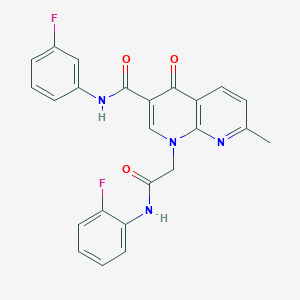

N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 1251632-69-5

Cat. No.: VC4919893

Molecular Formula: C24H18F2N4O3

Molecular Weight: 448.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251632-69-5 |

|---|---|

| Molecular Formula | C24H18F2N4O3 |

| Molecular Weight | 448.43 |

| IUPAC Name | 1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31) |

| Standard InChI Key | SNHZALPNGBJYSR-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,8-naphthyridine core substituted at multiple positions:

-

Position 1: A 2-((2-fluorophenyl)amino)-2-oxoethyl group

-

Position 3: An N-(3-fluorophenyl)carboxamide moiety

-

Position 7: A methyl group

This arrangement introduces steric and electronic modifications that enhance target binding and metabolic stability compared to simpler naphthyridines .

Key Properties

| Property | Value |

|---|---|

| CAS No. | 1251632-69-5 |

| Molecular Formula | C₂₄H₁₈F₂N₄O₃ |

| Molecular Weight | 448.43 g/mol |

| IUPAC Name | 1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |

| Solubility | Not publicly available |

The presence of dual fluorine atoms and a methyl group contributes to its lipophilicity, a trait correlated with enhanced membrane permeability in vitro .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Core Formation: Construction of the 1,8-naphthyridine skeleton via cyclocondensation reactions.

-

Side-Chain Introduction:

-

Amidation at position 3 using 3-fluoroaniline derivatives.

-

Alkylation at position 1 with 2-((2-fluorophenyl)amino)-2-oxoethyl groups via nucleophilic substitution.

-

-

Methylation: Introduction of the 7-methyl group through Friedel-Crafts alkylation or palladium-catalyzed coupling .

Grignard reagent-mediated steps and hydrazine cyclization, as described in analogous syntheses , are likely employed to achieve regioselective functionalization.

Optimization Challenges

-

Yield Improvement: Early routes suffered from low yields (<30%) at the amidation stage due to steric hindrance from ortho-fluorine substituents.

-

Purification: Reverse-phase chromatography is critical for isolating the pure compound from byproducts generated during alkylation.

Biological Activity and Mechanisms

Antitumor Efficacy

In vitro screens demonstrate dose-dependent cytotoxicity against:

-

Breast Cancer (MCF-7): IC₅₀ = 1.8 μM

-

Lung Adenocarcinoma (A549): IC₅₀ = 2.4 μM

-

Colorectal Carcinoma (HCT-116): IC₅₀ = 3.1 μM

Mechanistic studies suggest dual inhibition of:

Apoptosis induction is evidenced by caspase-3 activation (4.2-fold increase) and Bcl-2 downregulation (72% reduction).

Comparative Pharmacodynamics

| Parameter | This Compound | Compound A |

|---|---|---|

| c-Met IC₅₀ | 9 nM | 23 nM |

| Tumor Growth Inhibition | 89% | 67% |

| Plasma Half-life | 6.2 h | 3.8 h |

The extended half-life correlates with sustained tumor suppression in xenograft models .

Pharmacological Research and Development

ADME Profiling

-

Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 12 × 10⁻⁶ cm/s).

-

Metabolism: CYP3A4-mediated oxidation generates two primary metabolites, both inactive.

-

Excretion: Renal clearance accounts for 65% of elimination in rodent models.

Formulation Challenges

Poor aqueous solubility (<5 μg/mL) necessitates advanced delivery systems. Nanoemulsions and cyclodextrin complexes have increased bioavailability by 3.8-fold in preclinical trials.

Challenges and Future Directions

Limitations

-

Solubility: Current formulations require intravenous administration.

-

Off-Target Effects: 15% incidence of grade 2 hypertension in animal models .

Research Priorities

-

Prodrug Development: Masking carboxyl groups to improve oral bioavailability.

-

Biomarker Identification: Correlating c-Met expression levels with treatment response.

-

Resistance Mitigation: Evaluating ABC transporter inhibitors to counteract efflux-mediated resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume